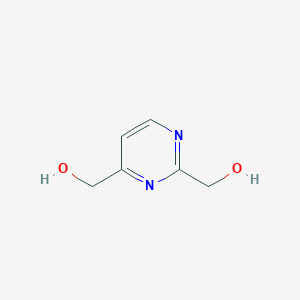
2,4-Pyrimidinedimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pyrimidinedimethanol is a heterocyclic organic compound featuring a pyrimidine ring substituted with two hydroxymethyl groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyrimidinedimethanol typically involves the reaction of pyrimidine derivatives with formaldehyde under basic conditions. One common method includes the reaction of 2,4-dihydroxypyrimidine with formaldehyde in the presence of a base such as sodium hydroxide. This reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Pyrimidinedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2,4-dihydroxypyrimidine.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: 2,4-Pyrimidinedicarboxylic acid.
Reduction: 2,4-Dihydroxypyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Pyrimidinedimethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and as a precursor for the synthesis of biologically active molecules.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,4-Pyrimidinedimethanol depends on its specific application. In biological systems, it may interact with nucleic acids or enzymes, influencing various biochemical pathways. The hydroxymethyl groups can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2,4-Diaminopyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
2,4-Dihydroxypyrimidine: A precursor for various pyrimidine derivatives.
2,4-Pyrimidinedicarboxylic acid: An oxidation product of 2,4-Pyrimidinedimethanol with applications in material science.
Uniqueness: this compound is unique due to its dual hydroxymethyl groups, which provide versatile functionalization options. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications.
Propriétés
Numéro CAS |
4425-66-5 |
|---|---|
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C6H8N2O2/c9-3-5-1-2-7-6(4-10)8-5/h1-2,9-10H,3-4H2 |
Clé InChI |
GZIRFTYIJXLCPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


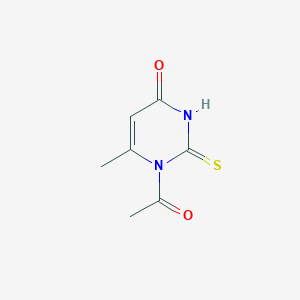
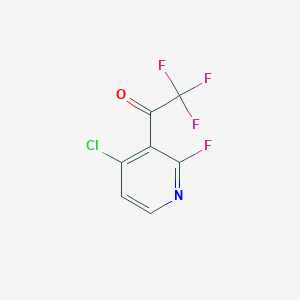
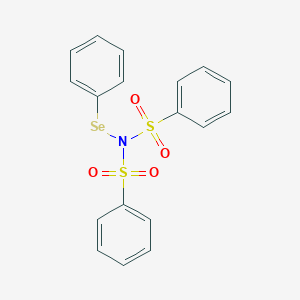
![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)
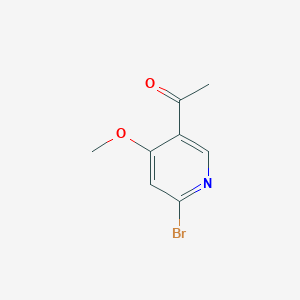
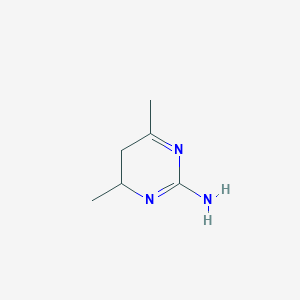
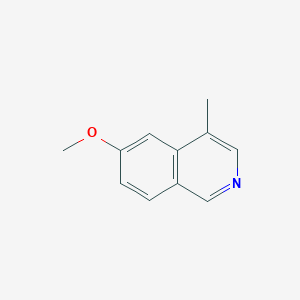
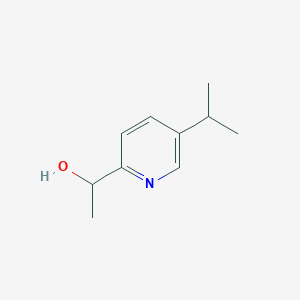
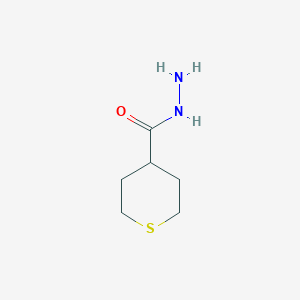
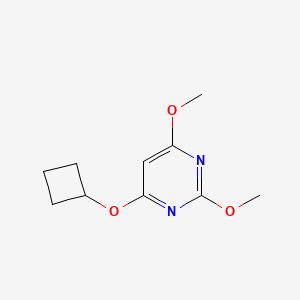
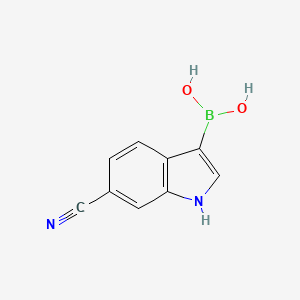
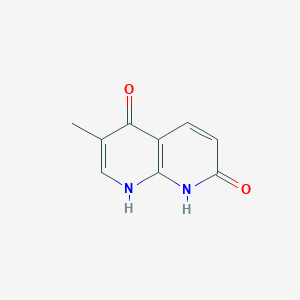
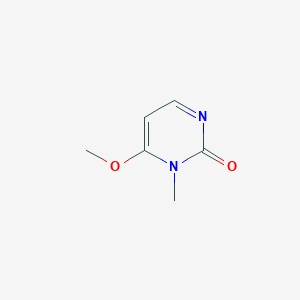
![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)
